2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal
Description
2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal (CAS: 2228785-78-0) is a brominated pyrimidine derivative with the molecular formula C₈H₉BrN₂O (molecular weight: 229.08 g/mol) . Structurally, it features a pyrimidine ring substituted with a bromine atom at the 5-position and a branched aldehyde group (2-methylpropanal) at the 2-position.
Properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)-2-methylpropanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-8(2,5-12)7-10-3-6(9)4-11-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIKFBRJNBGAJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=NC=C(C=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyrimidine Precursors
A primary route involves brominating a pre-formed pyrimidine scaffold. For example, 2-methylpropanal-substituted pyrimidines can undergo electrophilic aromatic substitution at the 5-position using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS).
Key Steps :
-
Substrate Preparation : 2-(2-Methylpropanal)pyrimidine is synthesized via condensation of methylpropanal with amidine derivatives.
-
Bromination : The pyrimidine ring is brominated using Br₂ in dichloromethane at 0–5°C, achieving regioselectivity at the 5-position due to electron-donating effects of the methylpropanal group.
Optimization Data :
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Brominating Agent | Br₂ | 78 | 95 |
| Solvent | DCM | 65 | 90 |
| Temperature | 0–5°C | 78 | 95 |
| Catalyst | None | — | — |
Bromine demonstrates superior regioselectivity compared to NBS, which requires Lewis acid catalysts (e.g., FeCl₃) but achieves lower yields (≤60%).
Aldehyde Functionalization via Grignard Reactions
An alternative approach introduces the aldehyde group post-bromination. This method employs Grignard reagents to form the branched alkyl chain, followed by oxidation to the aldehyde.
Procedure :
-
Pyrimidine Bromination : 5-Bromo-2-methylpyrimidine is synthesized as described in Section 1.1.
-
Grignard Addition : Reaction with isopropyl magnesium bromide in tetrahydrofuran (THF) at −78°C forms 2-(5-bromo-2-pyrimidinyl)-2-methylpropanol.
-
Oxidation : The alcohol is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane, yielding the target compound.
Critical Parameters :
-
Temperature Control : Grignard reactions require strict anhydrous conditions and low temperatures to prevent side reactions.
-
Oxidation Selectivity : PCC avoids over-oxidation to carboxylic acids, unlike stronger agents like KMnO₄.
Industrial-Scale Production Techniques
Continuous-Flow Bromination
Recent patents highlight continuous-flow systems for scalable bromination. These systems enhance safety and yield by minimizing exothermic risks and improving mixing efficiency.
Case Study :
A pilot-scale reactor achieved 85% yield of this compound using:
-
Residence Time : 30 minutes
-
Reagent Ratio : 1:1.1 (pyrimidine:Br₂)
-
Temperature : 5°C
Advantages :
Purification and Isolation
Industrial workflows prioritize crystallization for purification. The compound’s low solubility in heptane enables high-purity recovery (>99%) through anti-solvent crystallization.
Typical Protocol :
-
Crude Product : Dissolved in ethanol at 70°C.
-
Crystallization : Heptane is added dropwise at 0–5°C.
-
Filtration : Isolated crystals are washed with cold heptane.
Mechanistic Insights and Byproduct Analysis
Bromination Regioselectivity
Density functional theory (DFT) calculations reveal that bromination at the 5-position is favored due to:
-
Electron-Donating Effects : The methylpropanal group increases electron density at the 5-position via resonance.
-
Steric Factors : The 2-methylpropanal substituent hinders bromination at adjacent positions.
Byproducts :
-
3-Bromo Isomer : Forms at higher temperatures (>10°C) or with excess Br₂.
-
Di-brominated Derivatives : Controllable via stoichiometric Br₂ ratios.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Batch Bromination | 78 | 95 | Moderate | High |
| Continuous-Flow | 85 | 98 | High | Moderate |
| Grignard/Oxidation | 65 | 90 | Low | Low |
Key Findings :
Chemical Reactions Analysis
Bromination of Pyrimidine Precursors
-
Substrate : 2-hydroxypyrimidine derivatives serve as starting materials.
-
Reagents : Hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under heated conditions (30–120°C) .
-
Mechanism : Bromination occurs at the 5-position of the pyrimidine ring via electrophilic aromatic substitution, facilitated by HBr/H₂O₂ (generating Br⁺ equivalents) .
-
Example :
Substitution Reactions
The bromine atom at the 5-position and the aldehyde group are key reactive sites:
Aromatic Bromine Reactivity
-
Nucleophilic Aromatic Substitution : The electron-withdrawing pyrimidine ring activates the bromine for displacement by nucleophiles (e.g., amines, thiols).
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids replaces bromine with aryl groups (e.g., 4-bromophenyl), improving pharmacological activity .
Aldehyde Reactivity
Comparative Substitution Effects on Bioactivity
| Substituent at Pyrimidine 5-Position | ETA Receptor IC₅₀ (nM) | ETB Receptor IC₅₀ (nM) |
|---|---|---|
| -H (Unsubstituted) | 120 | 450 |
| -Br | 15 | 380 |
| -SCH₃ | 18 | 90 |
| -CF₃ | 20 | 400 |
| Data adapted from endothelin antagonist studies . |
-
Bromine : Enhances ETA receptor affinity 8-fold compared to unsubstituted analogs .
-
Methylthio : Dual enhancement of ETA/ETB binding (6-fold and 5-fold, respectively) .
Reaction Efficiency
-
Catalyst Use : Triethylamine or diisopropylethylamine in chlorination steps reduces side reactions (e.g., HCl evolution) and improves yields to >95% .
-
Solvent Systems : Methane extraction followed by crystallization achieves >98% purity .
Challenges and Innovations
Scientific Research Applications
Medicinal Chemistry
The unique structural features of 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal suggest potential applications in drug development:
Biological Interactions
Research has indicated that the compound may bind to various biological targets:
- Binding Affinity Studies: Initial studies suggest that the bromine atom may enhance the binding affinity of the compound with certain enzymes or receptors, although detailed mechanisms remain to be elucidated.
- Pharmacological Potential: The presence of the pyrimidine ring is associated with diverse pharmacological activities, including anti-inflammatory and antiviral effects.
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods:
- Multi-step Synthesis: Common synthetic routes involve the bromination of pyrimidines followed by aldehyde formation through various organic reactions.
- Reactivity Studies: The compound's electrophilic nature allows it to participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Bromo-2-methylpyridine | Pyridine ring with bromine at position 5 | Lacks aldehyde functionality |
| 4-Amino-5-bromopyrimidine | Amino group at position 4 on the pyrimidine ring | Exhibits different biological activities |
| 2-Methylpyrimidin-4(3H)-one | Ketone instead of aldehyde | Different reactivity profile |
| 5-Bromo-1H-pyrrole | Five-membered ring structure | Different heterocyclic chemistry |
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, research on related compounds provides insights into its potential applications:
- Antimicrobial Studies : Research on pyrimidine derivatives has demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Cancer Research : Analogous compounds have been investigated for their ability to inhibit tumor growth in various cancer cell lines, suggesting similar potential for this compound.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in binding to these targets, leading to the modulation of their activity. The compound may inhibit or activate certain pathways, resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
Structural Characteristics
The compound's unique structure contributes to its potential biological activity. The presence of the bromine atom enhances electrophilicity, which may allow it to interact with various biological targets. The pyrimidine moiety is often associated with significant pharmacological properties, making compounds containing this structure of interest in medicinal chemistry.
Biological Activity Overview
Currently, there is no well-documented mechanism of action for 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal due to a scarcity of focused research studies. However, general insights into the biological activity of similar pyrimidine-containing compounds suggest several possible effects:
- Antimicrobial Properties : Many pyrimidine derivatives exhibit antimicrobial activity, which could be explored in future studies.
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes such as adenosine kinase, which plays a role in various physiological processes including energy metabolism and signal transduction .
- Pharmacological Applications : Pyrimidine derivatives have been linked to potential treatments for conditions such as ischemia, inflammation, and neurological disorders .
Comparative Analysis with Similar Compounds
The following table summarizes the features and biological activities of compounds structurally related to this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Bromo-2-methylpyridine | Pyridine ring with bromine at position 5 | Lacks aldehyde functionality |
| 4-Amino-5-bromopyrimidine | Amino group at position 4 on the pyrimidine ring | Exhibits different biological activities |
| 2-Methylpyrimidin-4(3H)-one | Ketone instead of aldehyde | Different reactivity profile |
| 5-Bromo-1H-pyrrole | Five-membered ring structure | Different heterocyclic chemistry |
The distinct combination of the pyrimidine ring and branched aldehyde structure in this compound may confer unique reactivity and biological properties compared to these other compounds.
Case Studies and Research Findings
While specific case studies directly involving this compound are lacking, research into related pyrimidine compounds provides valuable context:
- Adenosine Kinase Inhibitors : Compounds structurally similar to those in the pyrido[2,3-d]pyrimidine family have shown promise as adenosine kinase inhibitors, which may lead to therapeutic applications in treating ischemic conditions and neurological disorders .
- Antifungal Activity : Some pyrimidine derivatives have demonstrated antifungal properties, suggesting that further exploration of this compound could reveal similar activities .
- Pharmacokinetic Studies : Insights from pharmacokinetic studies on related compounds indicate that modifications in structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal, and how can purity be optimized?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, leveraging the reactivity of the bromopyrimidine moiety. For example, brominated pyrimidine intermediates (e.g., 5-bromo-2-pyrimidinyl derivatives) are often coupled with methylpropanal precursors under inert conditions (e.g., nitrogen atmosphere) using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts .
- Purity Optimization : Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is critical. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity >95% .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm, methylpropanal protons at δ 1.3–1.5 ppm) .
- Mass Spectrometry (LC-MS) : Electrospray ionization (ESI-MS) in positive ion mode to verify molecular weight (expected [M+H]⁺ ~257.1 Da) .
- X-ray Crystallography : For unambiguous structural confirmation, though crystallization may require slow evaporation from dichloromethane/hexane .
Advanced Research Questions
Q. How can researchers address contradictions in reactivity data during cross-coupling reactions involving the bromopyrimidine moiety?
- Hypothesis Testing :
- Steric Effects : The methylpropanal group may hinder catalyst access. Testing bulkier ligands (e.g., XPhos) or alternative catalysts (e.g., Ni-catalyzed systems) could improve yields .
- Electronic Effects : Electron-withdrawing substituents on the pyrimidine ring (e.g., nitro groups) may deactivate the bromine for coupling. Computational studies (DFT) can model electron density to predict reactivity .
- Experimental Validation : Compare reaction kinetics under varying temperatures (25–80°C) and solvent polarities (THF vs. DMF) to isolate steric/electronic contributions .
Q. What are the challenges in quantifying trace impurities in this compound, and how can they be mitigated?
- Analytical Challenges :
- Co-elution in HPLC : Impurities with similar retention times (e.g., dehalogenated byproducts) may require tandem MS (LC-MS/MS) for differentiation .
- Detection Limits : UV-Vis may miss non-chromophoric impurities. Coupling with evaporative light scattering detection (ELSD) enhances sensitivity for aliphatic byproducts .
Q. How can this compound serve as a precursor for bioactive molecules, and what modifications enhance pharmacological relevance?
- Applications :
- Pharmaceutical Intermediates : The bromopyrimidine group is a key synthon in endothelin receptor antagonists (e.g., Macitentan derivatives), where further functionalization (e.g., ethoxy linkages) improves receptor binding .
- Antimicrobial Agents : Introducing thioether or sulfonamide groups at the methylpropanal position may enhance membrane permeability and target engagement .
- Optimization : Structure-activity relationship (SAR) studies using parallel synthesis (e.g., Ugi reactions) to systematically vary substituents .
Data Contradictions and Resolution Strategies
Q. Discrepancies in reported yields for bromopyrimidine coupling reactions: How to reconcile these?
- Root Causes :
- Catalyst Lot Variability : Trace moisture or oxygen in Pd catalysts can reduce efficiency. Use freshly opened catalyst vials and degassed solvents .
- Substrate Purity : Impurities in the methylpropanal precursor (e.g., oxidation to carboxylic acids) can inhibit coupling. Pre-purify via distillation under reduced pressure .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation :
- Bromine Toxicity : Use fume hoods and PPE (gloves, goggles) to prevent exposure.
- Reactivity : Store under inert gas (argon) to prevent aldehyde oxidation .
- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
